Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1909316-58-0
VCID: VC2772472
InChI: InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3
SMILES: COC(=O)C1=CC2=C(S1)N=CS2
Molecular Formula: C7H5NO2S2
Molecular Weight: 199.3 g/mol

Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate

CAS No.: 1909316-58-0

Cat. No.: VC2772472

Molecular Formula: C7H5NO2S2

Molecular Weight: 199.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate - 1909316-58-0

Specification

CAS No. 1909316-58-0
Molecular Formula C7H5NO2S2
Molecular Weight 199.3 g/mol
IUPAC Name methyl thieno[2,3-d][1,3]thiazole-5-carboxylate
Standard InChI InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3
Standard InChI Key CIJOBSXZSCLSRJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(S1)N=CS2
Canonical SMILES COC(=O)C1=CC2=C(S1)N=CS2

Introduction

Chemical Structure and Identification

Structural Features

Methyl thieno[2,3-d] thiazole-5-carboxylate consists of a fused heterocyclic system where a thiophene ring is connected to a thiazole ring, forming a bicyclic structure. The compound contains a methyl carboxylate group at position 5 of the thieno[2,3-d] thiazole core. This structural arrangement contributes to the compound's planarity and potential for various interactions, including hydrogen bonding and π-stacking, which may be significant for its biological activity .

The molecular structure can be represented by multiple chemical identifiers:

Chemical IdentifierValue
SMILES NotationCOC(=O)C1=CC2=C(S1)N=CS2
InChIInChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3
InChIKeyCIJOBSXZSCLSRJ-UHFFFAOYSA-N

Synonyms and Identification

The compound is known by several identifiers in chemical databases and literature:

Synonym/IdentifierReference
Methyl thieno[2,3-d] thiazole-5-carboxylate
1909316-58-0 (CAS Number)
Methyl thieno[2,3-d]thiazole-5-carboxylate
MFCD29127449
ALBB-030305
PubChem CID: 121542808

Physical and Chemical Properties

Basic Properties

Methyl thieno[2,3-d] thiazole-5-carboxylate exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValueReference
Molecular FormulaC7H5NO2S2
Molecular Weight199.3 g/mol
Exact Mass198.97617075 Da
XLogP3-AA2.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Structural Implications for Reactivity

The presence of the ester group (methyl carboxylate) at position 5 makes this compound susceptible to various nucleophilic reactions, including hydrolysis, transesterification, and reduction. The fused heterocyclic system provides multiple sites for potential functionalization, which contributes to the compound's versatility as a synthetic intermediate . The absence of hydrogen bond donors, coupled with five potential hydrogen bond acceptors, influences its intermolecular interactions and potential binding patterns with biological macromolecules.

Synthesis Approaches

Related Synthetic Methodologies

Insights from the synthesis of similar compounds suggest potential synthetic routes. For instance, the preparation of thieno[3,2-d]pyrimidines containing bromobenzofuran moieties involves condensation reactions and heterocyclic ring formation . Similar approaches might be applicable for the synthesis of methyl thieno[2,3-d] thiazole-5-carboxylate, with appropriate modifications to target the specific ring system and substitution pattern.

Related Compounds and Structural Analogs

Direct Structural Derivatives

Several compounds are structurally related to methyl thieno[2,3-d] thiazole-5-carboxylate, with variations in substitution patterns or functional groups:

CompoundStructural RelationshipReference
Methyl 2-[(2-methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylateContains additional 2-methylphenyl)amino group at position 2
1,3-Thiazole-5-carbaldehyde derivativesRelated heterocycles with different functional groups
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivativesStructurally similar compounds with different heterocyclic arrangements

Comparative Properties

The properties of methyl thieno[2,3-d] thiazole-5-carboxylate can be compared with those of related compounds to understand structure-property relationships:

CompoundMolecular WeightFormulaKey DifferencesReference
Methyl thieno[2,3-d] thiazole-5-carboxylate199.3 g/molC7H5NO2S2Base compound
Methyl 2-[(2-methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylate304.4 g/molC14H12N2O2S2Additional (2-methylphenyl)amino group

Research Implications and Future Directions

Synthetic Modifications

The reactivity of methyl thieno[2,3-d] thiazole-5-carboxylate suggests numerous possibilities for synthetic modifications:

  • Hydrolysis of the methyl ester to obtain the corresponding carboxylic acid

  • Amidation reactions to produce various amide derivatives

  • Reduction of the ester to produce alcohols or aldehydes

  • Functionalization of the heterocyclic ring system

These modifications could lead to diverse derivatives with potentially enhanced or altered biological activities.

Structure-Activity Relationship Studies

Comparative analysis of methyl thieno[2,3-d] thiazole-5-carboxylate with related compounds that demonstrate biological activity provides valuable insights for structure-activity relationship studies. The fundamental structural features that contribute to biological activity can be identified and potentially optimized through targeted structural modifications.

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